
4-Chloro-6-cyclobutyl-2-methylpyrimidine
Descripción general
Descripción
4-Chloro-6-cyclobutyl-2-methylpyrimidine is a chemical compound with the molecular formula C9H11ClN2 . It has a molecular weight of 182.65 g/mol . The IUPAC name for this compound is 4-chloro-2-cyclobutyl-6-methylpyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2/c1-6-5-8(10)12-9(11-6)7-3-2-4-7/h5,7H,2-4H2,1H3 . The compound has a rotatable bond count of 1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.65 g/mol . It has an XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 25.8 Ų . The compound is canonicalized .Aplicaciones Científicas De Investigación
Synthetic Routes and Process Chemistry
The research on pyrimidine derivatives, including 4-Chloro-6-cyclobutyl-2-methylpyrimidine, primarily focuses on their synthesis and potential applications in various fields such as pharmaceuticals and agriculture. The process chemistry of related pyrimidine compounds has been extensively studied to develop economical and efficient synthesis methods. For instance, 4,6-dihydroxy-2-methylpyrimidine, a compound with similar structural features, is synthesized through the condensation of acetamidinium chloride and diethyl malonate, showcasing the versatility of pyrimidine synthesis routes and their adaptability for different substituents like the cyclobutyl group (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Intermediates for Pharmaceutical Development
The synthesis and modification of pyrimidine derivatives are crucial for pharmaceutical applications. For example, 4,6-dichloro-2-methylpyrimidine serves as an important intermediate in synthesizing anticancer drugs like dasatinib. The optimal synthesis conditions have been explored to enhance yield and efficiency, highlighting the role of such compounds as key building blocks in drug development (Guo Lei-ming, 2012).
Structural and Stability Studies
The stability and reactivity of pyrimidine derivatives are influenced by their structural features. A study on 4-methyl- and 4-(halophenyl)pyrimidinium derivatives revealed variations in stability due to substituent effects, providing insights into designing more effective pyrimidine-based compounds for various applications (Moldoveanu & Mangalagiu, 2005).
Antibacterial and Antiviral Properties
Some pyrimidine derivatives exhibit notable antibacterial and antiviral properties. For instance, the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines and their deacetylation products showed significant antituberculous effects, demonstrating the potential of pyrimidine compounds in addressing infectious diseases (Erkin & Krutikov, 2007).
Molecular Docking and Drug Design
Advanced studies, including molecular docking and DFT analyses, have been applied to understand the interactions and electronic properties of pyrimidine derivatives better. These studies aid in the rational design of pyrimidine-based drugs with optimized pharmacological profiles, such as antihypertensive agents (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Análisis Bioquímico
Biochemical Properties
4-Chloro-6-cyclobutyl-2-methylpyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including oxidoreductases and transferases, which are involved in redox reactions and the transfer of functional groups, respectively . The compound’s interaction with these enzymes can either inhibit or activate their functions, depending on the specific biochemical context. Additionally, this compound can bind to proteins, altering their conformation and, consequently, their activity. This binding is often mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors or modifying chromatin structure, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity by either inhibiting or activating them . This binding often involves specific interactions with amino acid residues in the active sites of enzymes or the binding domains of proteins. Additionally, this compound can modulate gene expression by interacting with DNA or RNA, affecting the transcription and translation processes. These molecular interactions are crucial for the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, the compound can affect metabolite levels, leading to changes in cellular energy balance and redox state.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The binding proteins help in the localization and accumulation of this compound, ensuring its availability for biochemical interactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. This localization is essential for the compound’s role in modulating cellular functions.
Propiedades
IUPAC Name |
4-chloro-6-cyclobutyl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6-11-8(5-9(10)12-6)7-3-2-4-7/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXXBDBIQBRXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



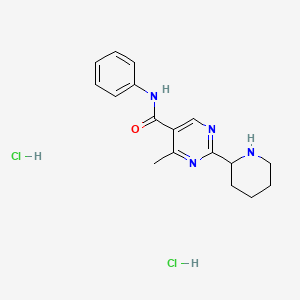
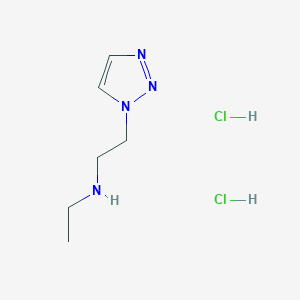
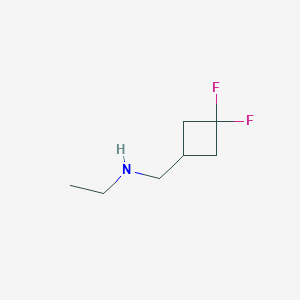

![tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1435066.png)
![7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1435069.png)
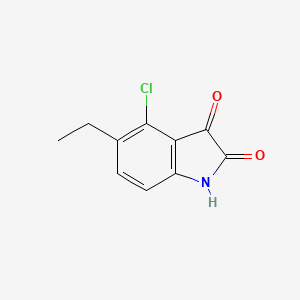
![4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1435071.png)

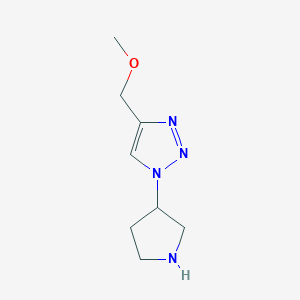

![N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide](/img/structure/B1435075.png)

